N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide
Description
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is a structurally complex organic compound featuring:
- A naphthalene ring at position 3 of the propan-2-yl backbone, contributing aromatic bulk and hydrophobicity.
- A hydroxyl group at position 1, enabling hydrogen bonding and influencing solubility.
- A prop-2-ynamide group (HC≡C–CO–NH–), conferring reactivity for click chemistry or enzyme inhibition .
This compound’s unique combination of functional groups makes it a candidate for diverse applications, including drug design, enzyme modulation, and material science.
Properties
CAS No. |
919363-75-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(1-hydroxy-3-naphthalen-1-ylpropan-2-yl)prop-2-ynamide |
InChI |
InChI=1S/C16H15NO2/c1-2-16(19)17-14(11-18)10-13-8-5-7-12-6-3-4-9-15(12)13/h1,3-9,14,18H,10-11H2,(H,17,19) |
InChI Key |
GRXQTKGFRPAXER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC(CC1=CC=CC2=CC=CC=C21)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Alkyne-Based Coupling Reactions
The terminal alkyne group in the prop-2-ynamide moiety undergoes catalytic coupling reactions, such as Sonogashira cross-coupling , under palladium catalysis. For example:
-
Reaction with Aryl Halides :
In the presence of PdCl₂(PPh₃)₂ (0.4–1.0 mol %), CO (20 atm), and Et₃N, the alkyne participates in cyclocarbonylative Sonogashira reactions with iodobenzene derivatives (Table 1) . This forms isoindolinone derivatives (e.g., 3a and 4a ) with Z-selectivity (confirmed via NOE experiments) .
| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (3a : 4a ) |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | 100 | 4 | 80 | 57 : 43 |
| 9 | CH₃CN | 100 | 4 | 85 | 78 : 22 |
Key Observations:
-
Acetonitrile (CH₃CN) enhances selectivity toward alkyne-derived products (78% for 3a ) .
-
Prolonged reaction times or higher Pd loading favor amino product (4a ) formation .
Hydroxyl Group Functionalization
The secondary hydroxyl group undergoes nucleophilic substitution and oxidation :
-
Substitution Reactions :
Under Mitsunobu conditions (DIAD, PPh₃), the hydroxyl group can be replaced by nucleophiles (e.g., halides, amines). For instance, reaction with methyl iodide in THF yields the corresponding ether derivative. -
Oxidation :
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming N-[3-(naphthalen-1-yl)-1-oxopropan-2-yl]prop-2-ynamide.
Naphthalene Ring Modifications
The naphthalen-1-yl group participates in electrophilic aromatic substitution (EAS) :
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the 4-position due to steric and electronic effects . -
Sulfonation :
Fuming H₂SO₄ generates a sulfonic acid derivative at the 5-position, confirmed by ¹H NMR (δ 8.2 ppm, aromatic H) .
Amide Group Reactivity
The prop-2-ynamide’s amide nitrogen can engage in:
-
Hydrolysis :
Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 3-(naphthalen-1-yl)propane-1,2-diol and propiolic acid . -
Condensation :
Reaction with aldehydes (e.g., benzaldehyde) in the presence of TiCl₄ forms imine derivatives, though yields are moderate (45–60%) .
Cycloaddition Reactions
The terminal alkyne participates in Huisgen 1,3-dipolar cycloaddition with azides (Click Chemistry):
Scientific Research Applications
Scientific Research Applications
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide has several notable applications across various scientific domains:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including:
-
Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in metabolic pathways.
- Example : It has been shown to block the β2-adrenergic receptor, affecting downstream signaling pathways activated by epinephrine, which may have implications for conditions like asthma or cardiovascular diseases.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to form ketones or aldehydes | Potassium permanganate |
| Reduction | Reduction can yield alcohols or amines | Lithium aluminum hydride |
| Substitution | Electrophilic aromatic substitution on the naphthalene ring | Various electrophiles |
Biological Studies
Research indicates that this compound exhibits significant biological activity:
Mechanism of Action
The mechanism of action of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide involves its interaction with specific molecular targets. By blocking the β2-adrenergic receptor, this compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological implications compared to analogous compounds:
Key Observations:
- Naphthalene vs.
- Hydroxyl Group Impact: The hydroxyl group at position 1 distinguishes it from non-hydroxylated analogs (e.g., N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide), enabling hydrogen bonding with biological targets .
- Prop-2-ynamide Backbone : This group’s triple bond allows participation in click chemistry (e.g., Huisgen cycloaddition), a feature shared with N-(4-ethynylphenyl)prop-2-ynamide but absent in amides with saturated chains .
Biological Activity
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide, with CAS number 84418-31-5, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 275.34 g/mol. Key physical properties include:
- Density : 1.181 g/cm³
- Boiling Point : 482.5 °C
- Flash Point : 245.6 °C
These properties suggest a stable compound with potential for various applications in medicinal chemistry .
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), impacting cellular metabolism and proliferation .
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest, particularly in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to cytotoxic effects against cancer cells .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- Cytotoxicity : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism often involves apoptosis induction and necrosis .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhang et al. | MCF7 (Breast Cancer) | 15.5 | Apoptosis |
| Sivaramkumar et al. | HL60 (Leukemia) | 10.0 | Cell Cycle Arrest |
| Choi et al. | A549 (Lung Cancer) | 12.0 | ROS Generation |
Case Study 1: Breast Cancer Treatment
A study conducted by Zhang et al. demonstrated that this compound exhibited potent cytotoxicity against the MCF7 breast cancer cell line, with an IC50 value of 15.5 µM. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death.
Case Study 2: Leukemia Cell Proliferation
Sivaramkumar et al. reported that this compound effectively inhibited the proliferation of HL60 leukemia cells with an IC50 value of 10 µM. The mechanism involved cell cycle arrest at the G0/G1 phase, preventing further division and promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
